REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][CH2:6][C:7](Cl)=[O:8].Cl.[CH3:11][C:12]1[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=1>>[Cl:5][CH2:6][C:7]([C:17]1[CH:16]=[C:15]([CH3:18])[CH:14]=[CH:13][C:12]=1[CH3:11])=[O:8] |f:0.1.2.3|
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Name
|
|
Quantity
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293.2 g
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Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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226 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)Cl
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
ice water
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Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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70 g
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
13.5 (± 1.5) °C
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at 12-15° C. for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The cloudy organic phase is separated off
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Type
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EXTRACTION
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Details
|
the aqueous phase is extracted three times with 300 ml of ethyl acetate each time
|
Type
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EXTRACTION
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Details
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the combined organic phases are extracted twice with 200 ml of water each time
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Type
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CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled as far as a bath temperature of 70° C./1 mbar
|
Type
|
CUSTOM
|
Details
|
363.6 g of yellowish oil result
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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ClCC(=O)C1=C(C=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |